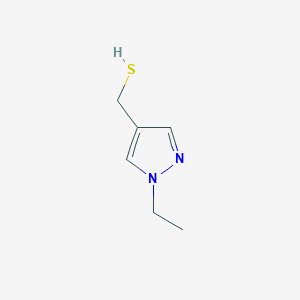

(1-ethyl-1H-pyrazol-4-yl)methanethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1-ethylpyrazol-4-yl)methanethiol |

InChI |

InChI=1S/C6H10N2S/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 |

InChI Key |

NMSIJQBSQNIPPX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CS |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 1 Ethyl 1h Pyrazol 4 Yl Methanethiol

Reactivity of the Thiol Group

The thiol (-SH) group is the most reactive site in the molecule for a variety of transformations, largely due to the nucleophilicity of the sulfur atom. nih.gov

Thiols are readily oxidized, and the product of the oxidation depends on the strength of the oxidizing agent used. biolmolchem.com

Mild oxidizing agents, such as iodine (I₂) in the presence of a base or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides. biolmolchem.comjove.com In the case of (1-ethyl-1H-pyrazol-4-yl)methanethiol, this would result in the formation of a disulfide-bridged pyrazole (B372694) dimer. This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents like zinc and an acid. jove.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid, or excess hydrogen peroxide, will further oxidize the thiol group. jove.comgoogle.com This process proceeds through the intermediate sulfinic acid to ultimately yield the corresponding sulfonic acid. nih.gov

| Reaction Type | Reagents | Product |

| Oxidation to Disulfide | Mild oxidants (e.g., I₂, H₂O₂) | Bis((1-ethyl-1H-pyrazol-4-yl)methyl) disulfide |

| Oxidation to Sulfonic Acid | Strong oxidants (e.g., KMnO₄, HNO₃) | (1-Ethyl-1H-pyrazol-4-yl)methanesulfonic acid |

The sulfur atom of the thiol group is an excellent nucleophile, especially in its deprotonated thiolate form (RS⁻). chemistrysteps.comnih.gov This high nucleophilicity allows it to readily participate in nucleophilic substitution and addition reactions with a wide range of electrophiles. youtube.comresearchgate.net

In nucleophilic substitution reactions, the thiol can react with alkyl halides in an Sₙ2 mechanism to form thioethers. youtube.com The thiol, or more effectively the thiolate anion, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pearson.com

Thiols can also undergo nucleophilic addition to electrophilic double and triple bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition) or epoxides. youtube.comresearchgate.net

| Reaction Type | Electrophile | Product Class |

| Nucleophilic Substitution | Alkyl Halide (R'-X) | Thioether |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether derivative |

| Epoxide Ring Opening | Epoxide | β-Hydroxy thioether |

The most common method for the synthesis of thioethers from thiols is via S-alkylation with alkyl halides under basic conditions, as mentioned above. pearson.comnih.gov Another green chemistry approach involves the direct substitution of alcohols with thiols, facilitated by an acid catalyst. nih.govd-nb.info

Beyond simple thioethers, the nucleophilic nature of the thiol group allows for the formation of various other sulfur-containing derivatives. For example, reaction with acid chlorides can yield thioesters. youtube.com

| Starting Material | Reagent | Catalyst/Conditions | Product |

| This compound | Alkyl Halide (R'-X) | Base (e.g., NaOH) | (1-Ethyl-1H-pyrazol-4-yl)methyl alkyl sulfide |

| This compound | Alcohol (R'-OH) | Acid catalyst | (1-Ethyl-1H-pyrazol-4-yl)methyl alkyl sulfide |

| This compound | Acid Chloride (R'-COCl) | Base (e.g., Pyridine) | S-((1-Ethyl-1H-pyrazol-4-yl)methyl) ethanethioate |

Elimination reactions involving the methanethiol (B179389) group are less common but can occur under specific conditions. For instance, intramolecular cyclization following a nucleophilic attack could lead to the elimination of methanethiol. acs.org Additionally, under high temperatures and in the presence of certain catalysts, C-S bond cleavage can occur, leading to desulfurization. nih.gov This can result in the formation of methane (B114726) and other decomposition products. nih.gov

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms. nih.gov These nitrogen atoms make the ring electron-rich, yet they also influence the electron distribution within the ring. quora.com

The pyrazole ring can undergo both electrophilic and nucleophilic reactions. The positions on the ring exhibit different reactivities. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.compharmaguideline.com This is because the carbocation intermediate formed by attack at C4 is more stable than the intermediates formed by attack at C3 or C5. rrbdavc.org Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.com The presence of the ethyl group at N1 and the methanethiol group at C4 will influence the rate and regioselectivity of further substitutions.

Nucleophilic Reactivity: The C3 and C5 positions of the pyrazole ring are electron-deficient due to the proximity of the electronegative nitrogen atoms. researchgate.net This makes them susceptible to attack by strong nucleophiles. However, such reactions are less common than electrophilic substitutions and often require harsh conditions or the presence of a good leaving group on the ring. encyclopedia.pub The pyridine-like nitrogen atom (N2) is basic and can be protonated or alkylated. pharmaguideline.comrrbdavc.org

| Position | Reactivity Type | Examples of Reactions |

| C4 | Electrophilic | Nitration, Sulfonation, Halogenation |

| C3, C5 | Nucleophilic | Nucleophilic aromatic substitution (with leaving group) |

| N2 | Nucleophilic/Basic | Protonation, Alkylation |

Tautomerism and its Influence on Pyrazole Reactivity

For pyrazole compounds that are unsubstituted at the N1 position, annular tautomerism is a key feature, where the proton can shift between the two nitrogen atoms. However, in the case of this compound, the presence of the ethyl group at the N1 position precludes this type of tautomerism.

Alternative tautomeric forms, such as those involving the methanethiol substituent (thiol-thione tautomerism), could theoretically exist. However, without experimental or computational studies on this specific molecule, any discussion on the equilibrium and its influence on the reactivity of the pyrazole ring would be purely speculative.

Reactions at the N1-Ethyl Substituent

The N1-ethyl group of a pyrazole ring is generally considered to be chemically stable. Reactions involving this substituent, such as N-dealkylation, are known to occur under specific, often harsh, conditions, for example, through certain metabolic pathways or with specific chemical reagents. nih.govresearchgate.netnih.govrsc.orgsemanticscholar.org However, no studies detailing such reactions specifically for this compound have been identified. The reactivity of the N1-ethyl group could be influenced by the electronic effects of the methanethiol group at the C4 position, but without dedicated research, this remains an open question.

Derivatization and Formation of Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a reactive pyrazole core, suggests its potential as a building block for more complex heterocyclic structures.

Cyclization Reactions Leading to Fused Pyrazole Derivatives

The methanethiol group could potentially participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems, such as thieno[3,2-c]pyrazoles. researchgate.net Such reactions would likely involve the reaction of the thiol with an appropriately positioned electrophilic center. While the synthesis of various fused pyrazole systems is an active area of research, nih.gov specific examples starting from this compound are not documented.

Multi-component Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules. nih.gov A molecule like this compound could theoretically be incorporated into MCRs, with the thiol group or a reactive site on the pyrazole ring participating in the reaction cascade. Numerous MCRs involving various pyrazole derivatives have been reported, leading to a wide array of bioactive compounds. mdpi.comnih.gov However, a literature search did not reveal any MCRs that specifically utilize this compound as a reactant.

Spectroscopic Characterization Methodologies and Structural Elucidation of 1 Ethyl 1h Pyrazol 4 Yl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of (1-ethyl-1H-pyrazol-4-yl)methanethiol, distinct signals corresponding to each type of proton in the molecule are expected. The ethyl group attached to the nitrogen at position 1 would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyrazole (B372694) ring at positions 3 and 5 would appear as singlets, with their chemical shifts influenced by the electronic effects of the substituents. The methylene protons of the methanethiol (B179389) group would also give a singlet, and the thiol proton (-SH) would present a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | ~7.5-7.8 | Singlet | N/A |

| Pyrazole H-5 | ~7.3-7.6 | Singlet | N/A |

| N-CH₂ (ethyl) | ~4.1-4.3 | Quartet | ~7.3 |

| CH₂-SH (methanethiol) | ~3.6-3.8 | Doublet | ~7.7 |

| SH (thiol) | ~1.3-1.7 | Triplet | ~7.7 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrazole ring carbons are characteristic of heterocyclic aromatic systems. The carbons of the ethyl group and the methanethiol moiety would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~138-140 |

| Pyrazole C-5 | ~128-130 |

| Pyrazole C-4 | ~115-118 |

| N-CH₂ (ethyl) | ~45-48 |

| CH₂-SH (methanethiol) | ~20-23 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be observed, confirming their connectivity. A correlation between the methylene protons of the methanethiol group and the thiol proton would also be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the pyrazole ring protons and the carbons of the ethyl and methanethiol substituents would firmly establish the substitution pattern on the pyrazole ring. nih.gov Specifically, the methylene protons of the ethyl group would show a correlation to the N1-attached carbon of the pyrazole ring, and the methylene protons of the methanethiol group would show a correlation to the C4 carbon of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic pyrazole ring and the aliphatic ethyl and methylene groups. A key absorption would be that of the S-H stretching of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. researchgate.net The C-S stretching vibration is usually weak and appears in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (pyrazole) | 3100-3150 | Medium |

| Aliphatic C-H Stretch (ethyl, methylene) | 2850-3000 | Medium-Strong |

| S-H Stretch (thiol) | 2550-2600 | Weak |

| C=C and C=N Stretch (pyrazole ring) | 1400-1600 | Medium |

| C-N Stretch | 1300-1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would be characteristic of the pyrazole core and its substituents.

The fragmentation of pyrazoles is a complex process that can involve cleavage of the N-N bond and fragmentation of the side chains. researchgate.netrsc.org Common fragmentation pathways for N-substituted pyrazoles often involve the loss of the N-substituent or parts of it. For the title compound, fragmentation could involve the loss of the ethyl group, the methanethiol group, or smaller fragments like ethylene (B1197577) or a thiol radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 29]⁺ | Loss of ethyl group (•C₂H₅) |

| [M - 47]⁺ | Loss of methanethiol radical (•CH₂SH) |

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

Should this compound or a suitable derivative be obtained in a crystalline form, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the thiol group or π-stacking of the pyrazole rings. researchgate.net The crystallographic data for other pyrazole derivatives have shown that the pyrazole ring is typically planar. spast.org

Computational Chemistry and Theoretical Studies on 1 Ethyl 1h Pyrazol 4 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For (1-ethyl-1H-pyrazol-4-yl)methanethiol, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used to determine its electronic structure. These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density.

The bonding characteristics can be further analyzed through Natural Bond Orbital (NBO) analysis. This method provides a description of the localized bonds and lone pairs, offering a chemically intuitive picture of the bonding in this compound. For instance, NBO analysis can quantify the hybridization of the atoms and the delocalization of electron density, which is particularly relevant for the aromatic pyrazole (B372694) ring and the sulfur atom of the methanethiol (B179389) group.

Table 1: Hypothetical NBO Analysis Data for this compound

| Bond/Lone Pair | Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |

| N1-N2 | σ | 1.98 e | sp² | sp² |

| N2-C3 | σ | 1.99 e | sp² | sp² |

| C3-C4 | σ | 1.97 e | sp² | sp² |

| C4-C5 | σ | 1.98 e | sp² | sp² |

| C5-N1 | σ | 1.99 e | sp² | sp² |

| C4-C(methylene) | σ | 1.98 e | sp² | sp³ |

| C(methylene)-S | σ | 1.99 e | sp³ | sp³ |

| S-H | σ | 1.98 e | sp³ | s |

| N1 (lone pair) | LP | 1.85 e | sp² | - |

| S (lone pair 1) | LP | 1.95 e | sp³ | - |

| S (lone pair 2) | LP | 1.95 e | sp³ | - |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p), are commonly used to perform geometry optimizations. nih.gov For this compound, this process involves finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties. Energy profile calculations, such as those for bond rotation, can also be performed using DFT. For example, the rotational barrier around the C4-C(methylene) bond can be calculated to understand the conformational flexibility of the methanethiol substituent relative to the pyrazole ring.

Table 2: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Value (Illustrative) |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| C4-C(methylene) | 1.51 |

| C(methylene)-S | 1.85 |

| S-H | 1.34 |

| Bond Angles (°) ** | |

| N1-N2-C3 | 110.5 |

| C3-C4-C5 | 105.0 |

| C4-C(methylene)-S | 112.0 |

| C(methylene)-S-H | 96.5 |

| Dihedral Angles (°) ** | |

| C5-C4-C(methylene)-S | 120.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Tautomeric Equilibria and Conformational Analysis

Pyrazoles and related heterocyclic systems can exhibit tautomerism. researchgate.net While the 1-ethyl substitution in this compound prevents proton tautomerism within the pyrazole ring, the methanethiol group can, in principle, exist in different tautomeric forms, although the thiol form is generally much more stable than the corresponding thione. Computational methods can be used to calculate the relative energies of any potential tautomers to determine their equilibrium populations. researchgate.net

Conformational analysis is critical for understanding the flexibility of the molecule. nih.gov The ethyl group attached to the nitrogen and the methanethiol group can both rotate, leading to different conformers. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers and the energy barriers between them. Such studies are important as the conformation of a molecule can significantly influence its physical properties and biological activity.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, the reactivity of the thiol group is of particular interest. DFT calculations can be used to model reactions such as deprotonation, oxidation (e.g., to a disulfide), or its role as a nucleophile.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state provides the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state can also provide valuable insights into the mechanism of the reaction.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, key spectroscopic properties that can be calculated include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. iu.edu.sa These predicted shifts can aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the vibrational modes observed in experimental IR and Raman spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | |

| SH | 1.5 |

| CH₂ (methylene) | 3.7 |

| CH (pyrazole ring) | 7.5, 7.8 |

| CH₂ (ethyl) | 4.1 |

| CH₃ (ethyl) | 1.4 |

| ¹³C NMR Chemical Shift (ppm) | |

| CH₂ (methylene) | 25.0 |

| C (pyrazole ring) | 115.0, 130.0, 138.0 |

| CH₂ (ethyl) | 45.0 |

| CH₃ (ethyl) | 15.0 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| S-H stretch | 2550 |

| C-H stretch (pyrazole) | 3100 |

| C-H stretch (aliphatic) | 2950 |

| C=N stretch | 1550 |

Note: The data in this table is hypothetical and intended to be representative of computationally predicted values.

Research Findings on this compound Remain Elusive

Initial investigations into the chemical compound this compound have revealed a significant gap in the available scientific literature. Comprehensive searches have not yielded specific data regarding its applications in advanced chemical and materials science research, including its role as a ligand in coordination chemistry or its catalytic applications.

The pyrazole scaffold, a core component of the molecule, is widely recognized for its versatile applications in medicinal chemistry and materials science. nih.govnih.gov Pyrazole derivatives are known to act as ligands in the formation of coordination complexes with various metal ions, displaying a range of coordination geometries and nuclearities. researchgate.netresearchgate.net These complexes have found utility in diverse areas, including catalysis. researchgate.netresearchgate.net

However, the specific properties and applications of this compound, particularly concerning its function as a ligand for the synthesis of metal-thiolate complexes, its coordination modes and geometries, or its role in the design of supramolecular assemblies, are not documented in the reviewed sources. Similarly, there is no specific information on the catalytic applications of this compound or its derivatives in either metal-catalyzed transformations or organocatalytic systems. mdpi.comacs.org

While general information on related compounds, such as (1-propyl-1H-pyrazol-4-yl)methanethiol, suggests potential applications in pharmaceuticals, agricultural chemistry, and materials science due to the presence of the pyrazole ring and the thiol group, this information cannot be directly attributed to the ethyl-substituted analogue without specific experimental evidence. smolecule.com

Due to the absence of research findings directly pertaining to this compound, a detailed and scientifically accurate article adhering to the requested outline on its applications in advanced chemical and materials science research cannot be generated at this time. Further experimental research is required to elucidate the specific characteristics and potential applications of this particular compound.

Applications in Advanced Chemical and Materials Science Research

Precursors for Advanced Materials Synthesis

The presence of a thiol group in (1-ethyl-1H-pyrazol-4-yl)methanethiol imparts a strong affinity for metal surfaces, making it an excellent candidate as a precursor and surface ligand in the synthesis of advanced nanomaterials.

Fabrication of Metal Sulfide Nanocrystals

While direct research on the use of this compound in the fabrication of metal sulfide nanocrystals is not extensively documented, the broader class of heterocyclic thiols serves as a valuable precedent. Thiols, in general, can act as both a sulfur source and a capping agent in the synthesis of metal sulfide nanoparticles. The pyrazole (B372694) moiety, with its tunable electronic properties, can further influence the nucleation and growth kinetics of the nanocrystals, offering a pathway to control their size, shape, and surface chemistry.

For instance, in analogous systems, alkylthiols are commonly employed to stabilize nanocrystals and prevent their aggregation. The ethyl group on the pyrazole ring of the title compound can provide steric hindrance, contributing to the stability of the resulting nanoparticles. The pyrazole ring itself can coordinate to the metal centers on the nanocrystal surface, providing an additional layer of passivation and potentially influencing the electronic properties of the material. The controlled thermal decomposition of metal-thiolate complexes derived from such ligands is a promising route to high-quality metal sulfide nanocrystals with well-defined properties.

Incorporation into Hybrid Materials for Specific Functions

The bifunctional nature of this compound, possessing both a sulfur-based anchoring group and a heterocyclic core, makes it an ideal component for the construction of functional hybrid materials. These materials, which combine organic and inorganic components at the molecular level, can exhibit synergistic properties not found in the individual constituents.

One area of application is in the development of metal-organic frameworks (MOFs) or coordination polymers. The pyrazole nitrogen atoms can coordinate to metal ions, forming the nodes of the framework, while the methanethiol (B179389) group can be post-synthetically modified or can interact with guest molecules within the pores of the material. This could lead to the creation of MOFs with tailored functionalities for applications in gas storage, catalysis, and sensing.

Furthermore, the ability of the thiol group to bind to metal surfaces can be exploited to functionalize inorganic nanoparticles or surfaces with a layer of pyrazole units. This surface modification can alter the properties of the inorganic material, for example, by introducing specific recognition sites for sensing applications or by improving its dispersibility in different media. The combination of the pyrazole's electronic characteristics with the properties of the inorganic substrate can lead to novel hybrid materials with applications in electronics and photonics.

Building Block in Complex Organic Synthesis

Beyond its applications in materials science, this compound is a valuable building block for the synthesis of more complex organic molecules, particularly other heterocyclic frameworks. Its reactivity at both the thiol and pyrazole moieties allows for a diverse range of chemical transformations.

Use in the Synthesis of Other Heterocyclic Frameworks

The reactive nature of the methanethiol group makes it a key functional handle for the construction of fused heterocyclic systems. For example, through cyclocondensation reactions with appropriate bifunctional reagents, the thiol group can participate in the formation of new rings fused to the pyrazole core.

One potential application is in the synthesis of thieno[3,2-c]pyrazoles . These fused systems are of interest in medicinal chemistry due to their diverse biological activities. The synthesis could involve the reaction of this compound with a suitable electrophile that can subsequently cyclize onto the pyrazole ring.

Another possibility is the synthesis of pyrazolo[3,4-d]pyridazines and other related fused pyrimidine systems. While the direct involvement of the methanethiol group in the ring formation might be less common, it can be chemically modified to a group that actively participates in the cyclization. For instance, oxidation of the thiol to a sulfonyl group could alter its reactivity and enable different cyclization pathways. The versatility of the pyrazole core as a scaffold for building complex heterocyclic systems is well-established. mdpi.comnih.gov

| Starting Material | Reagent | Resulting Heterocyclic Framework |

| This compound | α-Haloketone followed by cyclization | Thieno[3,2-c]pyrazole derivative |

| Modified this compound | Dicarbonyl compound | Pyrazolo[3,4-d]pyridazine derivative |

Methodological Development in C-S Bond Formation

The study of reactions involving this compound contributes to the broader field of carbon-sulfur (C-S) bond formation methodologies, which are of fundamental importance in organic synthesis and drug discovery. The thiol group of this compound can readily participate in various C-S coupling reactions.

For example, it can be utilized in copper-catalyzed C-S cross-coupling reactions with aryl or vinyl halides to form the corresponding thioethers. The pyrazole moiety can potentially act as a ligand for the copper catalyst, influencing the efficiency and selectivity of the reaction. Developing efficient and mild protocols for such transformations using pyrazole-containing thiols is an active area of research.

Furthermore, the reactivity of the C-S bond in derivatives of this compound can be explored. For instance, the development of metal-free C-S bond formation strategies is a key goal in green chemistry. Reactions involving the activation of the C-H bond adjacent to the sulfur atom or the development of novel sulfur transfer reagents based on the pyrazole scaffold could provide new avenues for C-S bond construction. An operationally simple and metal-free approach for the synthesis of pyrazole-tethered thioamides has been described, showcasing the utility of pyrazole carbaldehydes, secondary amines, and elemental sulfur in a three-component reaction. researchgate.net

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| C-S Cross-Coupling | Aryl Halide | Copper Catalyst / Base | Aryl-(1-ethyl-1H-pyrazol-4-yl)methyl sulfide |

| Thio-Michael Addition | α,β-Unsaturated Carbonyl | Base | Adduct with new C-S bond |

| Thioamide Synthesis | Pyrazole Carbaldehyde, Amine | Elemental Sulfur | Pyrazole-conjugated Thioamide |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol will likely prioritize green and sustainable methodologies. Traditional synthetic pathways to pyrazole (B372694) derivatives often involve multi-step procedures with harsh reagents and organic solvents. nih.govthieme-connect.com The trend is shifting towards more environmentally benign approaches that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.gov

Future synthetic strategies are expected to focus on:

Green Solvents and Catalysts: A significant push towards the use of greener solvents, such as water or bio-based solvents, is anticipated. thieme-connect.com The use of recyclable catalysts, including solid-supported catalysts and biocatalysts, will also be explored to enhance the sustainability of the synthesis. nih.gov For example, methods using catalysts like CeO2/CuO@GQDs@NH2 nanocomposites in water have been reported for other pyrazole syntheses. thieme-connect.com

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are emerging as powerful tools in green chemistry. These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Multiple starting materials react in a single step to form a complex product. | Increased efficiency, reduced waste, and simplified procedures. |

| Green Catalysis | Utilization of non-toxic, recyclable catalysts (e.g., biocatalysts, solid-supported catalysts). | Minimized environmental impact and potential for cost-effective production. |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally friendly, safe, and inexpensive. |

| Microwave/Ultrasound | Application of alternative energy sources to drive reactions. | Faster reaction rates, higher yields, and enhanced purity of the final product. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique combination of a pyrazole ring and a methanethiol (B179389) group in this compound suggests a diverse range of chemical reactivity waiting to be explored. The pyrazole moiety is an aromatic heterocycle, with the position of electrophilic substitution being influenced by the substituents on the ring. nih.govmdpi.com The thiol group, on the other hand, is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation to form disulfides.

Future research in this area will likely focus on:

Thiol-Ene and Thiol-Yne Click Reactions: The "click" chemistry paradigm, with its emphasis on high-yielding, stereospecific reactions that are easy to perform, is a perfect fit for exploring the reactivity of the thiol group. Thiol-ene and thiol-yne reactions, in particular, offer a straightforward way to conjugate this compound to a wide variety of molecules, including polymers and biomolecules.

Metal-Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling reactions involving the thiol group could lead to the synthesis of new classes of sulfur-containing pyrazole derivatives. For example, palladium-, iron-, and copper-catalyzed reactions are known to be effective for forming C-S bonds. google.com

Oxidative Coupling and Disulfide Formation: The reversible oxidation of the thiol group to a disulfide bond is a key transformation in many biological and materials science applications. nih.govencyclopedia.pub Investigating the controlled oxidation of this compound could lead to the development of redox-responsive materials and sensors.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. eurasianjournals.com For a molecule like this compound, where experimental data may be limited, computational methods can play a crucial role in guiding future research.

Key areas for the application of computational chemistry include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra). researchgate.net These predictions can aid in the characterization of the molecule and its derivatives.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions involving this compound. This can help in optimizing reaction conditions and in the rational design of new synthetic routes.

Molecular Docking and Virtual Screening: In the context of drug discovery, computational docking studies can predict the binding affinity and mode of interaction of this compound with biological targets. eurasianjournals.com This can help in identifying potential therapeutic applications for this class of compounds. The integration of machine learning with these computational approaches is a future direction that could accelerate the discovery of new pyrazole derivatives with desired properties. eurasianjournals.com

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data. researchgate.net |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of the molecule. eurasianjournals.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of enzymatic reactions or interactions with large biological systems. |

| Molecular Docking | Prediction of binding modes and affinities to protein targets for drug discovery. eurasianjournals.com |

Integration into Responsive Materials and Smart Systems

The presence of a thiol group makes this compound an attractive building block for the development of responsive materials and smart systems. nih.govencyclopedia.pub Thiol and disulfide chemistries are central to the design of materials that can respond to external stimuli such as changes in pH, redox potential, or the presence of specific analytes. nih.govencyclopedia.pubnih.gov

Future research in this area could explore:

Self-Healing Polymers: The reversible nature of the thiol-disulfide exchange reaction can be harnessed to create self-healing materials. rsc.org Incorporating this compound into a polymer network could impart the ability to repair damage upon exposure to an appropriate stimulus.

Sensors and Biosensors: The thiol group can be used to anchor molecules to gold surfaces, a common strategy in the development of sensors. The pyrazole ring, with its potential for hydrogen bonding and metal coordination, could act as a recognition element for specific analytes. Thiol-based systems are being explored for their potential in synthetic biology applications, including the development of genetically encoded redox sensors. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (1-ethyl-1H-pyrazol-4-yl)methanethiol, and what reaction conditions are critical?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-ethyl-1H-pyrazole-4-methanol with thiolating agents (e.g., Lawesson’s reagent) under inert atmosphere and controlled temperature (60–80°C) to preserve the thiol group’s integrity. Solvent choice (e.g., dry THF or DMF) and catalyst optimization (e.g., palladium-based catalysts for cross-coupling) are critical for yield improvement . Purification via column chromatography with ethyl acetate/hexane gradients ensures minimal oxidation of the thiol moiety.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : , , and - HSQC NMR confirm the pyrazole ring substitution pattern and thiol proton environment (δ ~1.5–2.5 ppm for ethyl groups; δ ~3–4 ppm for CHS).

- X-ray Crystallography : Use SHELXL or similar programs for single-crystal structure refinement. High-resolution data (≤ 0.8 Å) are essential to resolve sulfur atom positions and intermolecular S–H interactions .

- FT-IR : Strong S–H stretching vibrations (~2550 cm) and pyrazole ring vibrations (~1600 cm) validate functional groups .

Advanced Research Questions

Q. How do the acid-base properties of this compound influence its catalytic activity in thiolation reactions?

- Methodological Answer : The thiol group’s weak acidity (pKa ~10–12) enables nucleophilic participation in metal-catalyzed reactions. Titration with NaOH in ethanol/water mixtures quantifies proton dissociation. In methanol thiolation, its basicity can be modulated using KWO/AlO catalysts, which enhance selectivity by balancing Lewis acid sites (e.g., Al) and basic promoters (e.g., K). Kinetic studies (GC-MS monitoring) reveal that strong basic sites reduce thiol adsorption, lowering activity but improving selectivity .

Q. How can contradictory data on the thermodynamic stability of this compound clusters be resolved?

- Methodological Answer : Computational studies (DFT with B3LYP/6-311++G(d,p)) identify stable dimer/trimer conformers via non-covalent S–H···N interactions. Experimental validation uses cryogenic matrix-isolation IR spectroscopy to detect low-energy conformers. Discrepancies arise from basis set limitations; improved basis sets (e.g., aug-cc-pVTZ) and dispersion corrections (D3BJ) reconcile theoretical and experimental stability rankings .

Q. What methodologies are used to study microbial interactions and biodegradation pathways of this compound?

- Methodological Answer :

- Batch Culture Assays : Incubate with Methylacidiphilum fumariolicum SolV or Hyphomicrobium spp. under microaerobic conditions. Monitor methanethiol consumption via GC-FPD (flame photometric detection) and HS production via ion chromatography .

- Enzymatic Assays : Cell lysates are tested for methanethiol oxidase (MTO) activity using NADH oxidation assays. Competitive inhibition studies with methane (1–10 µM) clarify substrate specificity .

Data Contradiction Analysis

-

Catalytic Selectivity vs. Activity : notes KWO/AlO achieves >90% selectivity but <60% methanol conversion. To resolve this, researchers should optimize catalyst pore structure (via BET analysis) and employ operando IR spectroscopy to track intermediate adsorption/desorption dynamics .

-

Biological Degradation Thresholds : M. fumariolicum SolV fully consumes methanethiol at ≤3 µM but shows inhibition at higher concentrations. Dose-response assays with HS scavengers (e.g., Fe) and transcriptomic analysis of mtoX expression clarify toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.